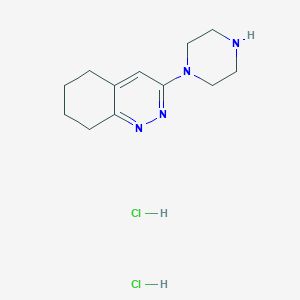

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

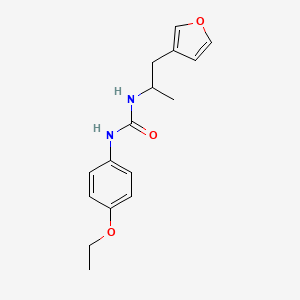

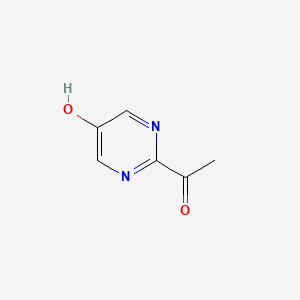

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride, also known as AMPOM-HCl, is a synthetic organic compound with a wide range of applications in scientific research. It has been used as a research tool in the fields of biochemistry, pharmacology, and physiology, and is also used in laboratory experiments for various purposes. The compound is an analog of the neurotransmitter acetylcholine and is used as an agonist of the muscarinic acetylcholine receptor subtype M1. It has a wide range of effects on the body, including effects on the cardiovascular, respiratory, and gastrointestinal systems.

Applications De Recherche Scientifique

Corrosion Inhibition

One application of related oxazolidinones is in corrosion control. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown to significantly inhibit the acidic corrosion of mild steel in hydrochloric acid medium, achieving up to 98% inhibition efficiency. This performance is attributed to its adsorption on the steel surface, following Langmuir’s isotherm, indicating a chemisorption mechanism (Bentiss et al., 2009).

Synthesis of Enantiomerically Pure Compounds

Oxazolidinones serve as valuable precursors for the synthesis of enantiomerically pure compounds. They have been employed in the preparation of mono- and diprotected α-substituted proline derivatives, showcasing their versatility as synthons for proline peptidomimetics. This method offers an efficient, economical, and enantioselective approach for producing such compounds, highlighting the broad applicability of oxazolidinones in synthetic organic chemistry (Harry Wang, 1999).

Electrochemical Oxidation and Synthesis

Electrochemical oxidation of chiral 5-substituted 2-oxazolidinones has been explored as a key step for synthesizing dichiral β-amino alcohols. This process involves direct electrochemical oxidation, yielding intermediates useful for producing enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones. These intermediates have pharmacological significance and serve as precursors for β-amino alcohols and protease inhibitors, showcasing the chemical versatility and application of oxazolidinones in medicinal chemistry (Danielmeier et al., 1996).

Propriétés

IUPAC Name |

5-(aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUZVWNDGQBVRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(OC2=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)

![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2988119.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2988122.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)

![2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2988129.png)

![N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide](/img/structure/B2988131.png)